molecular formula C12H10N2O5 B189845 ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate CAS No. 1556-30-5

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B189845
CAS RN: 1556-30-5
M. Wt: 262.22 g/mol
InChI Key: XUAURMWEQKYGBV-UHFFFAOYSA-N
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Description

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound with the CAS Number: 1556-30-5 . Its molecular weight is 262.22 . The IUPAC name for this compound is ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is 1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate has been explored in various synthetic pathways and structural studies. For instance, Farquhar et al. (1984) investigated its synthesis starting from quinolizines, exploring its properties in the pyrrolo[2,1,5-de]quinolizine series, demonstrating its potential in forming various heterocyclic compounds (Farquhar et al., 1984). Similarly, Kato et al. (1974) synthesized various derivatives of 4-oxo-quinolizine, including ethyl 4-oxo-4H-quinolizine-1-carboxylate, showcasing the chemical versatility of these compounds (Kato et al., 1974).

Pharmaceutical Research

In pharmaceutical research, these compounds have been examined for potential therapeutic applications. For instance, Xu et al. (2009) designed and synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, evaluating their HIV integrase inhibitory activity, indicating a potential role in antiviral therapy (Xu et al., 2009). Ahmed et al. (2020) explored the synthesis of quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, assessing their anti-proliferative and anticancer activities, suggesting their utility in cancer research (Ahmed et al., 2020).

Spectroscopy and Chemical Analysis

In spectroscopy and chemical analysis, Rimarčík et al. (2011) conducted a theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, examining their tautomeric forms and photoinduced reductions, contributing to the understanding of their chemical properties (Rimarčík et al., 2011).

Fluorescence and Indicator Development

Furthermore, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate and its derivatives have been investigated for developing fluorescent indicators. Otten et al. (2001) synthesized a series of substituted 4-oxo-4H-quinolizine-3-carboxylic acids, evaluating their fluorescent response upon complexation with Mg2+ and Ca2+, leading to the development of Mg2+-selective fluorescent indicators (Otten et al., 2001).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, which means it is harmful if swallowed . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 1-nitro-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAURMWEQKYGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609196
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

CAS RN

1556-30-5
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (1.08 g, 17 mmol) was added slowly to acetic anhydride (7 mL) at 5° C. Stirring was continued for 5 min and the reaction mixture was cooled to −10° C. (ice/salt bath). Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (920 mg, 4.2 mmol) was added in one portion. After 5 min, an orange precipitate formed. The reaction was complete after 15 min as indicated by thin layer chromatography (ethyl acetate). The reaction mixture was poured into 250 g crushed ice and stirred for 30 min to give an orange suspension, which was extracted three times with 100 mL dichloromethane. The combined organic layers were washed three times with 100 ml water. Evaporation of the solvent gave a deep red solid. Purification by flash chromatography gave a bright yellow solid (497 mg, 50% yield). M.p. 169-170° C. 1H NMR (δ, CDCl3): 1.44 (t, J=7.0 Hz, 3H), 4.45 (q, J=7.0 Hz, 2H), 7.55 (dd, J=7.0 Hz, J=7.0 Hz, 1H), 8.15 (dd, J=9.7 Hz, 7.0 Hz, 1H), 9.31 (d, J=9.1 Hz, 1H), 9.47 (s, 1H), 9.60 (d, J=7.0 Hz, 1H). MS: m/z 262.0601; required for C12H10N2O5: 262.0590.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Otten, RE London, LA Levy - Bioconjugate Chemistry, 2001 - ACS Publications
… Thus, treatment of 1 with HNO 3 in acetic anhydride resulted in the isolation of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate (7) in a yield of 50%. Similarly, formylation of 1 with a …
Number of citations: 51 pubs.acs.org

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